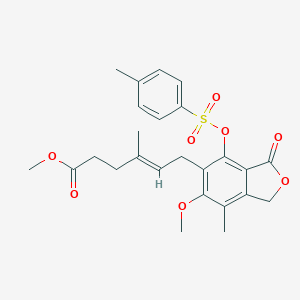

Methyl 4'-Tosylmycophenolate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-6-[6-methoxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O8S/c1-15-6-10-18(11-7-15)34(28,29)33-24-19(12-8-16(2)9-13-21(26)30-4)23(31-5)17(3)20-14-32-25(27)22(20)24/h6-8,10-11H,9,12-14H2,1-5H3/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHFBCOBVAUDFJ-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)OC)C)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)OC)OC)C)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441286 | |

| Record name | Methyl 4'-Tosylmycophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171808-02-9 | |

| Record name | Methyl (4E)-6-[1,3-dihydro-6-methoxy-7-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171808-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4'-Tosylmycophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Methyl 4 Tosylmycophenolate S Biological Actions

Target Identification and Validation Studies for Methyl 4'-Tosylmycophenolate

There are no specific target identification and validation studies for Methyl 4'-Tosylmycophenolate in the public scientific literature. However, based on the extensive research on its parent compound, Mycophenolic Acid (MPA), the primary molecular target is almost certainly Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) . wikipedia.orgnih.gov

IMPDH is a crucial rate-limiting enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis. nih.gov This pathway is particularly important for the proliferation of B and T lymphocytes, which are highly dependent on it. droracle.ai Other cell types can utilize a salvage pathway for purine (B94841) synthesis and are therefore less affected by IMPDH inhibition. wikipedia.org For any derivative of MPA, including Methyl 4'-Tosylmycophenolate, IMPDH would be the first and most logical target for investigation.

Validation of IMPDH as the target for Methyl 4'-Tosylmycophenolate would require a series of experiments, which have not been published. These would typically include:

Direct enzyme assays: Testing the ability of Methyl 4'-Tosylmycophenolate to inhibit the activity of purified IMPDH.

Cell-based assays: Demonstrating that the compound depletes intracellular guanosine (B1672433) triphosphate (GTP) pools in a dose-dependent manner.

Competitive binding assays: Using known IMPDH inhibitors to see if they compete with Methyl 4'-Tosylmycophenolate for binding to the enzyme.

The existence of a structurally related compound, 4'-Desmethyl-6'-tosylmycophenolic Acid, also available as a research chemical, suggests that tosylated analogues of MPA have been synthesized for research purposes, likely to probe the structure-activity relationships of IMPDH inhibition. evitachem.com

Elucidation of Biochemical Pathways Modulated by Methyl 4'-Tosylmycophenolate

No studies have been published that specifically elucidate the biochemical pathways modulated by Methyl 4'-Tosylmycophenolate. Based on its presumed action as an IMPDH inhibitor, the primary modulated pathway would be the de novo synthesis of purine nucleotides .

By inhibiting IMPDH, Methyl 4'-Tosylmycophenolate would block the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the precursor for guanine nucleotides (GMP, GDP, and GTP). nih.gov The depletion of the guanine nucleotide pool would have several downstream consequences, including:

Inhibition of DNA and RNA synthesis, thereby halting cell proliferation.

Disruption of signal transduction pathways that rely on GTP-binding proteins.

Induction of apoptosis in rapidly dividing cells that are highly dependent on de novo purine synthesis. droracle.ai

Further research would be necessary to confirm these effects and to investigate if Methyl 4'-Tosylmycophenolate modulates other, off-target pathways.

Enzymatic Inhibition Kinetics and Interactions (e.g., Inosine Monophosphate Dehydrogenase)

There is no publicly available data on the enzymatic inhibition kinetics of Methyl 4'-Tosylmycophenolate with IMPDH. To characterize its inhibitory potential, the following kinetic parameters would need to be determined through dedicated enzymatic assays:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the enzyme's activity.

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

Mechanism of inhibition: Determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Mycophenolic acid itself is a reversible, non-competitive inhibitor of IMPDH. wikipedia.org It binds to a site distinct from the substrate (IMP) binding site, trapping the enzyme in an inactive conformation. nih.gov It is plausible that Methyl 4'-Tosylmycophenolate would share a similar mechanism, but this requires experimental verification.

Table 3.3.1: Hypothetical Data Table for Enzymatic Inhibition Kinetics of Methyl 4'-Tosylmycophenolate

| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Mechanism of Inhibition |

| Methyl 4'-Tosylmycophenolate | IMPDH Type II | Data not available | Data not available | Data not available |

| Mycophenolic Acid (Reference) | IMPDH Type II | ~10-30 | ~10-40 | Non-competitive |

This table is for illustrative purposes only. Data for Methyl 4'-Tosylmycophenolate is not available.

Cellular and Molecular Responses to Methyl 4'-Tosylmycophenolate Exposure

Specific studies on the cellular and molecular responses to Methyl 4'-Tosylmycophenolate exposure have not been published. The anticipated responses, based on its presumed mechanism of action, would primarily involve the inhibition of lymphocyte proliferation and function.

Key cellular and molecular responses to investigate would include:

Anti-proliferative effects: Measuring the inhibition of T and B lymphocyte proliferation in response to mitogenic stimuli.

Induction of apoptosis: Assessing the rate of programmed cell death in sensitive cell lines upon exposure to the compound.

Cytokine production: Evaluating the effect on the production of key inflammatory cytokines by immune cells.

Gene expression analysis: Profiling changes in gene expression in treated cells to identify affected cellular networks.

Table 3.4.1: Hypothetical Data Table for Cellular Activity of Methyl 4'-Tosylmycophenolate

| Cell Line | Assay | Endpoint | EC₅₀ (µM) |

| Jurkat (T-lymphocyte) | Proliferation | BrdU Incorporation | Data not available |

| PBMC | Proliferation | [³H]-Thymidine Uptake | Data not available |

| HeLa | Cytotoxicity | MTT Assay | Data not available |

This table is for illustrative purposes only. Data for Methyl 4'-Tosylmycophenolate is not available.

Comparative Mechanistic Studies with Parent Mycophenolic Acid and Established Immunosuppressants

There are no published comparative mechanistic studies involving Methyl 4'-Tosylmycophenolate. Such studies are crucial for understanding the potential advantages or disadvantages of this specific modification.

A comparative study would ideally assess:

Potency: Comparing the IC₅₀ and Kᵢ values of Methyl 4'-Tosylmycophenolate with MPA, Mycophenolate Mofetil (MMF), and other immunosuppressants like tacrolimus (B1663567) or cyclosporine.

Selectivity: Evaluating the selectivity for IMPDH type II (inducible form, upregulated in activated lymphocytes) over IMPDH type I (constitutive form). Higher selectivity for type II is a desirable trait for immunosuppressants.

Metabolic Stability: Assessing the rate at which the tosyl group and the methyl ester are metabolized in vitro and in vivo. The addition of the tosyl group could potentially alter the metabolic profile compared to MPA.

Cell Permeability: Determining if the modification affects the compound's ability to cross cell membranes to reach its intracellular target.

The rationale for creating derivatives like Methyl 4'-Tosylmycophenolate often involves attempts to enhance properties such as bioavailability, metabolic stability, or target selectivity compared to the parent compound. nih.govgrowingscience.com Without direct comparative data, the impact of the 4'-tosyl modification remains speculative.

Evaluation of Biological Activities and Pharmacological Profiles of Methyl 4 Tosylmycophenolate

In Vitro Assays for Assessing Biological Potency

In vitro assays are fundamental in the initial characterization of a compound's biological activity. These assays provide crucial data on the compound's mechanism of action, potency, and selectivity in a controlled cellular or biochemical environment.

Cell-based assays are critical for evaluating the immunomodulatory potential of a compound by assessing its effects on various immune cell functions. For a compound like Methyl 4'-Tosylmycophenolate, these assays would typically involve measuring its impact on lymphocyte proliferation, cytokine production, and other markers of immune cell activation.

One common method is the mixed lymphocyte reaction (MLR) assay, which mimics the initial stages of an allogeneic immune response in vitro. In this assay, peripheral blood mononuclear cells (PBMCs) from two different donors are co-cultured. The proliferation of T cells in response to the allogeneic stimulation is measured, often by the incorporation of a radioactive tracer like ³H-thymidine or a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). An immunosuppressive compound would be expected to inhibit this proliferation in a dose-dependent manner.

Another key assay is the measurement of cytokine production . Activated immune cells, such as T cells and macrophages, release a variety of cytokines that orchestrate the immune response. The effect of Methyl 4'-Tosylmycophenolate on the production of key pro-inflammatory cytokines (e.g., IL-2, TNF-α, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10) would be quantified using techniques like enzyme-linked immunosorbent assay (ELISA) or flow cytometry-based cytokine bead arrays.

| Illustrative Data: Immunomodulatory Effects of Methyl 4'-Tosylmycophenolate | |

| Assay | Endpoint |

| Mixed Lymphocyte Reaction (MLR) | Inhibition of T-cell Proliferation (IC₅₀) |

| Cytokine Production (LPS-stimulated PBMCs) | Inhibition of TNF-α Secretion (IC₅₀) |

| Inhibition of IL-2 Secretion (IC₅₀) | |

| Enhancement of IL-10 Secretion (EC₅₀) |

This table presents hypothetical data to illustrate the expected outcomes of immunomodulatory assays for an active compound.

Given its structural relationship to MPA, a primary mechanism of action for Methyl 4'-Tosylmycophenolate would be the inhibition of IMPDH. nih.gov The activity of this enzyme can be measured directly using a biochemical assay. This typically involves incubating the purified enzyme with its substrate, inosine (B1671953) monophosphate (IMP), and the cofactor NAD⁺. The rate of formation of the product, xanthosine (B1684192) monophosphate (XMP), is monitored, often by measuring the increase in absorbance at 340 nm due to the conversion of NAD⁺ to NADH.

The inhibitory potency of Methyl 4'-Tosylmycophenolate would be determined by measuring the enzyme's activity in the presence of varying concentrations of the compound. The concentration that inhibits 50% of the enzyme's activity is known as the IC₅₀ value. There are two main isoforms of human IMPDH, type I and type II. The type II isoform is preferentially upregulated in proliferating lymphocytes, making it a key target for immunosuppressive drugs. nih.gov Therefore, it would be important to assess the inhibitory activity of Methyl 4'-Tosylmycophenolate against both isoforms to determine its selectivity.

| Illustrative Data: IMPDH Inhibition by Methyl 4'-Tosylmycophenolate | |

| Enzyme Isoform | Inhibitory Concentration (IC₅₀) |

| Human IMPDH Type I | |

| Human IMPDH Type II |

This table presents hypothetical data to illustrate the expected outcomes of IMPDH inhibition assays.

The antiproliferative and cytotoxic effects of Methyl 4'-Tosylmycophenolate would be evaluated against various cell lines, including both immune cells (e.g., T-cell lines like Jurkat) and cancer cell lines. This is important because IMPDH inhibitors are also investigated for their anticancer potential due to the high demand for nucleotides in rapidly dividing cancer cells.

A common method for assessing antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Cells are treated with different concentrations of the compound, and after a period of incubation, the MTT reagent is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

To distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects, a lactate dehydrogenase (LDH) release assay can be performed. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. An increase in LDH activity in the medium indicates cytotoxicity.

| Illustrative Data: Antiproliferative and Cytotoxic Activity of Methyl 4'-Tosylmycophenolate (IC₅₀ values) | |

| Cell Line | Antiproliferative Activity (MTT Assay) |

| Jurkat (T-cell leukemia) | |

| MCF-7 (Breast cancer) | |

| A549 (Lung cancer) | |

| Normal Human Fibroblasts |

This table presents hypothetical data to illustrate the expected outcomes of antiproliferative and cytotoxic assays.

Preclinical Pharmacological Characterization in Relevant Biological Models

Following promising in vitro results, preclinical studies in animal models are essential to evaluate the compound's efficacy and pharmacodynamic effects in vivo.

To assess the immunosuppressive efficacy of Methyl 4'-Tosylmycophenolate in vivo, animal models of transplantation or autoimmune diseases are commonly used.

A standard model is the rodent skin or heart transplantation model . In this model, a skin graft or heart from a donor animal is transplanted onto a recipient of a different genetic strain. Without immunosuppressive treatment, the recipient's immune system will reject the graft. The efficacy of Methyl 4'-Tosylmycophenolate would be evaluated by its ability to prolong graft survival when administered to the recipient animals.

Another relevant model is the delayed-type hypersensitivity (DTH) response . This model mimics a T-cell-mediated inflammatory reaction. Animals are first sensitized with an antigen and then challenged with the same antigen at a later time point, leading to a localized inflammatory response (e.g., ear swelling). The ability of Methyl 4'-Tosylmycophenolate to suppress this response would be a measure of its in vivo immunosuppressive activity.

| Illustrative Data: In Vivo Immunosuppressive Efficacy of Methyl 4'-Tosylmycophenolate | |

| Animal Model | Endpoint |

| Mouse Heart Allograft Model | Mean Graft Survival Time |

| Delayed-Type Hypersensitivity (DTH) in Mice | Inhibition of Ear Swelling (%) |

This table presents hypothetical data to illustrate the expected outcomes of in vivo immunosuppressive efficacy studies.

The anti-inflammatory properties of Methyl 4'-Tosylmycophenolate would be investigated in models of acute and chronic inflammation.

A common model of acute inflammation is carrageenan-induced paw edema . Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling, redness, and pain. The anti-inflammatory effect of the compound would be determined by its ability to reduce the paw edema.

To understand the pharmacodynamic effects, tissue samples from these animal models can be analyzed for various biomarkers. For example, the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and the infiltration of immune cells (e.g., neutrophils, macrophages) in the inflamed tissue can be quantified using techniques like ELISA and immunohistochemistry. This provides insight into the compound's mechanism of action in vivo.

| Illustrative Data: Anti-inflammatory Effects of Methyl 4'-Tosylmycophenolate | |

| Animal Model | Endpoint |

| Carrageenan-Induced Paw Edema in Rats | Inhibition of Paw Edema (%) |

| Reduction of TNF-α in Paw Tissue (%) | |

| Reduction of Myeloperoxidase (MPO) Activity in Paw Tissue (%) |

This table presents hypothetical data to illustrate the expected outcomes of anti-inflammatory and pharmacodynamic studies.

Metabolic Studies of Methyl 4'-Tosylmycophenolatemostwiedzy.pl

Detailed metabolic studies specifically focused on Methyl 4'-Tosylmycophenolate are not extensively available in the public domain. The metabolism of its parent compound, mycophenolic acid (MPA), is well-documented, primarily involving glucuronidation of the phenolic hydroxyl group. However, the introduction of a tosyl group at the 4'-position introduces a new dimension to its metabolic fate that has not been thoroughly investigated.

Comparative Biological Activity Profiling of Methyl 4'-Tosylmycophenolate and its Derivatives

The biological activity of Methyl 4'-Tosylmycophenolate, particularly in comparison to its parent compound and other derivatives, has not been a primary focus of published research. Mycophenolic acid itself is a potent, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of purine (B94841) nucleotides. mostwiedzy.pl This inhibition leads to its immunosuppressive, antiviral, and anticancer properties. mostwiedzy.pl

Numerous derivatives of mycophenolic acid have been synthesized to improve its pharmacological profile, such as enhancing its activity, altering its metabolic stability, or reducing side effects. mostwiedzy.pltandfonline.com These modifications often involve the phenolic hydroxyl group or the carboxylic acid function. For instance, ester derivatives have been created to act as prodrugs, like mycophenolate mofetil (MMF). mostwiedzy.pl

While direct comparative data for Methyl 4'-Tosylmycophenolate is scarce, studies on other derivatives provide a framework for how modifications impact activity. For example, various ester and amide conjugates of MPA have been synthesized and evaluated for their antiproliferative and immunosuppressive activities. tandfonline.com The nature of the substituent has been shown to significantly influence the biological potency.

Without specific experimental data, any comparison of Methyl 4'-Tosylmycophenolate's activity would be speculative. It is plausible that the tosyl group could affect its binding to the IMPDH enzyme or alter its cell permeability compared to MPA. However, dedicated studies are required to establish a definitive biological activity profile.

Structure Activity Relationship Sar Studies of Methyl 4 Tosylmycophenolate Derivatives

Design and Synthesis of Methyl 4'-Tosylmycophenolate Analogs for SAR

The design of analogs of Methyl 4'-Tosylmycophenolate is rooted in the extensive research on mycophenolic acid (MPA) and its derivatives. researchgate.netnih.gov The synthesis of these analogs typically involves semi-synthetic approaches starting from MPA, which can be isolated from fermentation cultures of various Penicillium species. researchgate.netmostwiedzy.pl The core structure of MPA possesses several key features that are crucial for its biological activity, including a lactone and aromatic moiety, a free phenolic group, an (E)-shaped double bond, and a carboxylic acid moiety. tandfonline.com Radical structural modifications are often detrimental to its activity. tandfonline.com

The synthesis of Methyl 4'-Tosylmycophenolate itself, while not extensively detailed in publicly available literature, would logically proceed from mycophenolic acid. The process would involve esterification of the carboxylic acid group to form the methyl ester, followed by tosylation of the 4'-phenolic hydroxyl group.

The design of further analogs for SAR studies would systematically explore modifications at three key positions:

The 4'-Position: Altering the tosyl group with other sulfonyl esters or different electron-withdrawing or electron-donating groups to probe the electronic requirements at this position.

The Methyl Ester: Replacing the methyl group with other alkyl or aryl groups to investigate the impact of the ester moiety on cell permeability and target engagement.

The Core Structure: Introducing subtle modifications to the phthalide (B148349) ring or the hexenoic acid side chain, although these are often more synthetically challenging and can lead to a loss of activity. tandfonline.com

A variety of synthetic methods have been employed for creating MPA derivatives, including the use of uronium-type activating systems (like TBTU/HOBt/DIPEA) or phosphonic acid anhydride (B1165640) methods (T3P/Py) for amide bond formation without the need for protecting the phenolic group. tandfonline.com Similar strategies could be adapted for the synthesis of novel Methyl 4'-Tosylmycophenolate analogs.

Correlation of Structural Modifications with Biological Potency and Selectivity

The biological activity of MPA derivatives is primarily linked to their ability to inhibit inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.govpg.edu.pl There are two human isoforms of this enzyme, IMPDH1 and IMPDH2, with IMPDH2 being upregulated in proliferating cells, making it a target for anticancer and immunosuppressive therapies. pg.edu.plnih.gov

SAR studies on various MPA analogs have provided valuable insights:

The 4'-Hydroxyl Group: This group is highly susceptible to glucuronidation in vivo, which can lead to adverse effects. mostwiedzy.pl Modification of this group, as in Methyl 4'-Tosylmycophenolate, is a strategy to prevent this metabolic pathway. The nature of the substituent at the 4'-position significantly influences activity. For instance, hydroxylation or methoxylation of the core phthalan-1-one moiety has been shown to have minimal effect on IMPDH2 inhibition, while esterification of the hexenoic acid tail can dramatically decrease inhibitory activity. nih.gov

The Carboxylic Acid Moiety: A free carboxyl group is generally important for activity. mostwiedzy.pltandfonline.com Esterification, as in the case of mycophenolate mofetil (MMF), is a common prodrug strategy to improve bioavailability. mostwiedzy.plresearchgate.net The specific ester in Methyl 4'-Tosylmycophenolate would similarly influence its pharmacokinetic properties. Studies on amino acid conjugates have shown that the nature of the amino acid and its stereochemistry can impact cytotoxicity and antiproliferative activity. mostwiedzy.pl

The Hexenoic Acid Side Chain: The (E)-configuration of the double bond in the side chain is generally considered important for maintaining biological activity. tandfonline.com

The following table summarizes the effects of some structural modifications on the biological activity of MPA analogs.

| Compound/Analog Type | Structural Modification | Effect on Biological Activity | Reference |

| Mycophenolate Mofetil (MMF) | 2-morpholinoethyl ester of MPA | Prodrug with improved bioavailability | mostwiedzy.plresearchgate.net |

| Mycophenolate Sodium (MPS) | Sodium salt of MPA | Improved gastrointestinal tolerance | mostwiedzy.pl |

| Amide Derivatives | Replacement of carboxylic acid with amide | Activity depends on the amide substituent; some show potent anticancer or antiprotozoal properties | tandfonline.com |

| Silyl-protected Analogs | Silylation of hydroxyl groups | Some silyl (B83357) derivatives exhibit high cytotoxic activity against osteosarcoma cell lines | acs.org |

| Amino Acid Conjugates | Conjugation of amino acids to the carboxylic acid | Activity is influenced by the specific amino acid and its stereochemistry; threonine derivatives showed high activity | researchgate.net |

| 4'-Hydroxylated/Methoxylated Analogs | Hydroxylation or methoxylation of the phthalan-1-one core | Minimal effect on IMPDH2 inhibition | nih.gov |

Computational Approaches in SAR Analysis (e.g., Molecular Docking, DFT Calculations)

Computational methods are invaluable tools for understanding the SAR of MPA derivatives and for designing new inhibitors. nih.gov

Molecular Docking: Docking studies have been performed to investigate the binding of MPA analogs to the active site of IMPDH. nih.govresearchgate.net These studies help to visualize the interactions between the ligand and the enzyme's amino acid residues. For instance, docking analysis of a triphenylsilyl-MPA analog showed that it can effectively bind to critical amino acids in the active sites of IMPDH, as well as other cancer-related proteins like VEGFR-2 and CDK2. acs.orgnih.gov Such studies can elucidate why certain structural modifications enhance or diminish biological activity.

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to MPA derivatives. nih.gov These methods generate contour maps that indicate regions where steric bulk, electrostatic interactions, or other properties are favorable or unfavorable for activity. For a series of MPA derivatives, CoMFA and CoMSIA models yielded high cross-validated q² values (0.805 and 0.620, respectively), indicating good predictive ability. nih.gov These models can guide the rational design of more potent IMPDH inhibitors. nih.gov

Pharmacophore Modeling: Pharmacophore models identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov For IMPDH inhibitors, common pharmacophore features include hydrogen bond acceptors and donors, and hydrophobic aliphatic or aromatic groups. nih.gov These models can be used to screen virtual libraries of compounds to identify novel scaffolds that could act as IMPDH inhibitors. nih.gov

The table below presents data from a computational study on MPA analogs, highlighting the correlation between calculated properties and biological activity.

| Compound | Modification | Docking Score (kcal/mol) with IMPDH | Predicted Activity | Reference |

| Mycophenolic Acid | - | Baseline | Potent Inhibitor | nih.gov |

| Triphenylsilyl-MPA (2d) | Triphenylsilyl group at 4'-OH | Favorable binding affinity | Potent inhibitor with Ki of 1.8 µM | acs.orgnih.gov |

| Thiazolyl-MPA derivatives | Thiazole (B1198619) ring at carboxylic acid | Varies with substitution on thiazole ring | LOX inhibition varies from 2.5 µM to 165 µM | nih.govmdpi.com |

Identification of Key Pharmacophoric Features for Target Interaction

Through a combination of SAR studies and computational modeling, several key pharmacophoric features of MPA and its analogs for interaction with IMPDH have been identified. tandfonline.com

The Phthalide Ring System: The aromatic ring and the lactone group are crucial for anchoring the molecule in a hydrophobic pocket of the enzyme.

The 4'-Hydroxyl Group (or a surrogate): This group typically acts as a hydrogen bond donor. In Methyl 4'-Tosylmycophenolate, the tosyl group would alter this interaction, likely engaging in different types of interactions, such as pi-stacking or hydrophobic interactions.

The (E)-Hexenoic Acid Side Chain: The specific conformation of this chain is important for positioning the terminal carboxylic acid (or its ester derivative) correctly within the active site.

The Terminal Carboxyl Group (or ester): This group is involved in crucial interactions with the enzyme, often forming hydrogen bonds with key residues.

A pharmacophore model for IMPDH inhibitors typically includes features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, all of which are present in the MPA scaffold. nih.gov

Development of Novel Chemical Entities based on SAR Insights

The insights gained from SAR studies of MPA and its derivatives have led to the development of novel chemical entities with improved properties. researchgate.netnih.gov The primary goals of these efforts have been to enhance efficacy, improve the safety profile, and expand the therapeutic applications, particularly in oncology. nih.govnih.gov

Examples of such developments include:

Prodrugs: Mycophenolate mofetil (MMF) is a successful example of a prodrug designed to improve the bioavailability of MPA. mostwiedzy.pl

Analogs with Reduced Side Effects: The development of Mycophenolate Sodium (MPS) was aimed at reducing the gastrointestinal side effects associated with MMF. mostwiedzy.pl

Novel Anticancer Agents: By modifying the MPA scaffold, researchers have created derivatives with enhanced anticancer activity. nih.gov For instance, certain amide derivatives of MPA have shown potent activity against various cancer cell lines. tandfonline.com Hybrid molecules, such as MPA conjugated with nitroacridine/acridone derivatives, have demonstrated high potency against leukemia cell lines. mostwiedzy.pl

Selective IMPDH Inhibitors: Efforts are ongoing to develop inhibitors that are selective for IMPDH2 over IMPDH1, which could potentially lead to a better therapeutic window for anticancer agents. nih.gov

The systematic exploration of the SAR of compounds like Methyl 4'-Tosylmycophenolate continues to be a promising avenue for the discovery of new and improved therapeutic agents.

Preclinical Research and Therapeutic Potential Exploration

Investigation of Methyl 4'-Tosylmycophenolate in Disease Models

There is no publicly available scientific literature detailing the investigation of Methyl 4'-Tosylmycophenolate in any disease models.

Organ Transplantation Rejection Models

No studies were found that evaluate the use of Methyl 4'-Tosylmycophenolate in preclinical models of organ transplantation rejection. Research in this area typically involves rodent or other animal models to assess the ability of a compound to prevent the rejection of transplanted organs like kidneys or hearts. nih.gov Humanized mouse models are also increasingly used to study the human immune response in transplantation. nih.gov

Autoimmune Disease Models

There is no published research on the use of Methyl 4'-Tosylmycophenolate in preclinical models of autoimmune diseases. Such models, for conditions like rheumatoid arthritis, lupus, or multiple sclerosis, are crucial for evaluating the potential of new immunomodulatory agents. nih.govnih.govnih.gov

Oncological Models

While mycophenolic acid itself has been investigated for its anticancer activity due to its antiproliferative effects, no specific preclinical studies on Methyl 4'-Tosylmycophenolate in oncological models were identified. frontiersin.org Preclinical cancer research often utilizes cell lines, patient-derived xenografts (PDX), and genetically engineered mouse models to assess the anti-tumor efficacy of new compounds. frontiersin.org

Evaluation of Efficacy and Specificity in Preclinical Settings

No data is available from preclinical studies to evaluate the efficacy or specificity of Methyl 4'-Tosylmycophenolate. Such an evaluation would typically involve determining the dose-response relationship, comparing its activity to existing treatments, and assessing its selectivity for the intended molecular target, IMPDH.

Toxicity and Safety Profiling in Preclinical Research

Information regarding the toxicity and safety profile of Methyl 4'-Tosylmycophenolate from preclinical research is not available. These studies are essential to identify potential adverse effects and determine a compound's safety margin before it can be considered for clinical trials. This process generally includes acute, sub-chronic, and chronic toxicity studies in animal models.

Exploration of Combination Therapies in Preclinical Research

There are no published preclinical studies investigating the use of Methyl 4'-Tosylmycophenolate in combination with other therapeutic agents. Combination therapy is a common strategy in transplantation, autoimmune diseases, and oncology to enhance efficacy and reduce side effects. chembase.cn

Advanced Analytical Methodologies for Research on Methyl 4 Tosylmycophenolate

Chromatographic Techniques for Analysis of Methyl 4'-Tosylmycophenolate and Metabolites

Chromatographic methods are central to the analysis of pharmaceutical compounds, enabling the separation of the target analyte from a complex mixture of related substances, degradation products, and matrix components. omchemlabs.in

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine analysis and quality control of pharmaceuticals. researchgate.net Developing a robust HPLC method for Methyl 4'-Tosylmycophenolate involves the systematic optimization of chromatographic conditions to achieve a successful separation from the main API and other impurities. researchgate.net Method development focuses on selecting an appropriate stationary phase (column), mobile phase composition, and detector wavelength to ensure adequate resolution and sensitivity. researchgate.netresearchgate.net

Key aspects of HPLC method development include:

Column Selection : Reversed-phase columns, such as C8 or C18, are commonly used for separating compounds like Mycophenolate Mofetil and its impurities. researchgate.net

Mobile Phase Optimization : The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Adjusting the pH and solvent ratio is critical for achieving optimal separation. researchgate.net

Detection : A UV detector is frequently used, with the wavelength set to a value where the analyte exhibits strong absorbance, such as around 250 nm for mycophenolate derivatives. researchgate.netgoogle.com

Once developed, the method must be validated to ensure its reliability, accuracy, and precision. researchgate.net Validation parameters typically include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.nettsijournals.com

Table 1: Example HPLC Method Parameters for Analysis of Mycophenolate-Related Compounds

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Provides separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid (35:65, v/v) | Elutes compounds from the column; acid improves peak shape. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. researchgate.net |

| Detection | UV at 250 nm | Quantifies the compound based on its light absorbance. researchgate.net |

| Column Temp. | Ambient or controlled (e.g., 35-50 °C) | Affects retention time and peak shape. researchgate.netaimspress.com |

| Injection Vol. | 10-20 µL | The volume of the sample introduced into the system. researchgate.net |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection of trace-level impurities or the analysis of metabolites in complex biological matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC. tsijournals.com UPLC systems use columns with smaller particle sizes (typically <2.5 µm), which provides dramatically improved resolution, sensitivity, and speed of analysis. tsijournals.com

Coupling UPLC with a tandem mass spectrometer (MS/MS) provides an additional layer of specificity and sensitivity. The mass spectrometer can selectively monitor for the specific mass-to-charge ratio (m/z) of Methyl 4'-Tosylmycophenolate and its fragments, allowing for unambiguous identification and quantification even at very low concentrations. nih.gov This makes UPLC-MS/MS an invaluable tool for forced degradation studies and identifying unknown degradation products or metabolites. researchgate.netnih.gov

Table 2: Typical UPLC-MS/MS System Configuration

| Component | Specification / Condition | Advantage |

|---|---|---|

| Chromatography | UPLC with sub-2 µm particle column (e.g., C18, 2.1 x 100 mm) | Higher resolution, faster analysis times, increased sensitivity. tsijournals.comnih.gov |

| Mobile Phase | Gradient elution with Methanol or Acetonitrile and 0.1% Formic Acid in water | Efficiently separates a wide range of compounds in a single run. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Gently ionizes the molecule, preserving the molecular ion for detection. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Time of Flight (Q-ToF) | Allows for selective reaction monitoring (SRM) for quantification or high-resolution mass analysis for identification. researchgate.net |

Gas Chromatography (GC) Applications in Research

Gas Chromatography (GC) is a powerful analytical technique best suited for compounds that are volatile and thermally stable. restek.com While large molecules like Methyl 4'-Tosylmycophenolate are not typically analyzed directly by GC, the technique has important applications in related research. sigmaaldrich.com Potential uses include:

Analysis of Starting Materials : Quantifying the purity of volatile starting materials or reagents used in the synthesis of the compound.

Detection of Residual Solvents : Identifying and quantifying residual solvents from the manufacturing process.

Analysis after Derivatization : The compound could be chemically modified (derivatized) to create a smaller, more volatile version suitable for GC analysis. This is a common strategy for analyzing fatty acid methyl esters (FAMEs). restek.comnih.gov

GC is almost always paired with a mass spectrometer (GC-MS), which aids in the identification of the separated compounds by providing their mass spectra. researchgate.netresearchgate.net

Table 3: Illustrative GC-MS Parameters

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., SLB®-5ms, 30 m x 0.25 mm) | Separates volatile compounds based on boiling point and polarity. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. sigmaaldrich.com |

| Oven Program | Temperature ramp (e.g., 70°C, ramp 5°C/min to 240°C) | Controls the elution of compounds by varying the column temperature. sigmaaldrich.com |

| Injector | Split/Splitless at elevated temperature (e.g., 220°C) | Vaporizes the sample for introduction into the column. sigmaaldrich.com |

| Detector | Mass Spectrometer (MS) | Identifies and quantifies compounds based on their mass and fragmentation pattern. mdpi.com |

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable for confirming the chemical structure of a newly synthesized compound like Methyl 4'-Tosylmycophenolate and for assessing its purity. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structures. ipb.pt By analyzing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom in a molecule.

For Methyl 4'-Tosylmycophenolate, a combination of NMR experiments would be used:

¹H NMR : Identifies the number and type of hydrogen atoms, providing clues about the different functional groups (e.g., methyl, aromatic, methylene (B1212753) protons). rsc.org

¹³C NMR : Determines the number and type of carbon atoms in the molecule. libretexts.org

2D NMR (COSY, HMBC) : These experiments reveal connectivity between atoms. Correlation Spectroscopy (COSY) shows which protons are coupled to each other, while Heteronuclear Multiple Bond Correlation (HMBC) shows connections between protons and carbons over two or three bonds. scielo.brlibretexts.org This is crucial for confirming the precise attachment points of the methyl and tosyl groups to the mycophenolate core structure.

Table 4: NMR Experiments for Structural Elucidation

| Experiment | Information Provided | Application to Methyl 4'-Tosylmycophenolate |

|---|---|---|

| ¹H NMR | Number, environment, and connectivity of protons. | Confirms presence of tosyl aromatic protons, mycophenolate protons, and methyl groups. rsc.org |

| ¹³C NMR | Number and environment of unique carbon atoms. | Verifies the total carbon count and identifies carbons in different functional groups (carbonyl, aromatic, etc.). libretexts.org |

| COSY | Shows proton-proton (¹H-¹H) correlations through bonds. | Establishes the spin systems within the mycophenolate side chain. scielo.br |

| HMBC | Shows proton-carbon (¹H-¹³C) correlations over 2-3 bonds. | Crucial for confirming the connection between the tosyl group, the mycophenolate core, and the methyl ester. scielo.br |

Mass Spectrometry (MS) for Characterization and Metabolite Identification

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis. omchemlabs.in When analyzing a sample of Methyl 4'-Tosylmycophenolate, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm its elemental formula.

When coupled with a chromatographic separation technique (LC-MS or GC-MS), MS becomes a powerful method for identifying metabolites. researchgate.netresearchgate.net Metabolic processes often involve chemical modifications like hydroxylation, demethylation, or conjugation. These changes result in a predictable mass shift from the parent drug. By searching for these specific mass differences in the chromatogram of a biological sample, potential metabolites can be identified. nih.gov Further analysis of the fragmentation pattern (MS/MS) of a suspected metabolite can help pinpoint the location of the chemical modification on the molecule. researchgate.net

Table 5: Applications of Mass Spectrometry in Compound Analysis

| Technique | Application | Information Gained |

|---|---|---|

| High-Resolution MS (HRMS) | Molecular Formula Confirmation | Provides a highly accurate mass measurement (to several decimal places) to confirm the elemental composition. nih.gov |

| Tandem MS (MS/MS) | Structural Confirmation & Identification | The parent ion is fragmented, and the resulting pattern provides a "fingerprint" that confirms the structure and helps identify unknown compounds. researchgate.net |

| LC-MS/MS | Metabolite Identification | Detects and identifies metabolites in biological fluids by searching for expected mass shifts from the parent compound. nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. wiley.com It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. wiley.com For Methyl 4'-Tosylmycophenolate, IR spectroscopy provides a unique "fingerprint" that can be used for its characterization. The vibrational spectrum of a molecule is a distinct physical property. wiley.com

The IR spectrum of Methyl 4'-Tosylmycophenolate is characterized by a series of absorption bands that correspond to the various functional groups present in its structure. The interpretation of these bands allows for the confirmation of the compound's chemical structure. Key structural features include the ester group, the aromatic rings, the ether linkage, and the sulfonyl group, each with characteristic vibrational frequencies. wiley.com

The analysis of an IR spectrum involves correlating observed absorption bands with known vibrational frequencies of specific functional groups. vscht.cz For instance, the carbonyl (C=O) stretch of the ester group is typically a strong, sharp peak. masterorganicchemistry.com Aromatic C-H stretching vibrations appear at slightly higher wavenumbers than alkane C-H stretches. libretexts.org

Below is a data table summarizing the expected characteristic IR absorption bands for Methyl 4'-Tosylmycophenolate based on its functional groups.

Table 1: Characteristic Infrared (IR) Absorption Bands for Methyl 4'-Tosylmycophenolate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1750-1735 |

| Aromatic C=C | Stretch | 1600-1450 |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyl C-H | Stretch | 3000-2850 |

| C-O (Ester and Ether) | Stretch | 1300-1000 |

| Sulfonyl (S=O) | Asymmetric & Symmetric Stretch | 1350-1300 and 1160-1120 |

This table is generated based on typical ranges for the indicated functional groups.

Development of Bioanalytical Methods for Quantifying Methyl 4'-Tosylmycophenolate in Biological Matrices for Research Purposes

The quantification of Methyl 4'-Tosylmycophenolate in biological matrices such as blood, plasma, or urine is essential for pharmacokinetic and metabolic studies in a research context. resolvemass.cascispace.com The development of robust and reliable bioanalytical methods is a critical component of this research. asiapharmaceutics.info These methods must be sensitive, selective, and accurate to ensure the integrity of the research data. rfppl.co.in

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of small molecules in complex biological samples. asiapharmaceutics.inforfppl.co.innih.gov This approach offers high sensitivity and specificity, allowing for the detection and quantification of low concentrations of the analyte. asiapharmaceutics.info

The development of a bioanalytical method involves several key stages, including sample preparation, chromatographic separation, and mass spectrometric detection. rfppl.co.in Sample preparation is a crucial step aimed at removing interfering substances from the biological matrix and concentrating the analyte. asiapharmaceutics.info Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). asiapharmaceutics.infopnrjournal.com

Method validation is a formal process that demonstrates a method is suitable for its intended purpose. fda.gov Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, and stability. rfppl.co.in

Table 2: Key Parameters in Bioanalytical Method Development for Methyl 4'-Tosylmycophenolate using LC-MS/MS

| Parameter | Description | Typical Considerations for Method Development |

|---|---|---|

| Sample Preparation | Isolation of the analyte from the biological matrix. asiapharmaceutics.info | Choice of protein precipitation, liquid-liquid extraction, or solid-phase extraction to minimize matrix effects and maximize recovery. asiapharmaceutics.infopnrjournal.com |

| Chromatographic Separation | Separation of the analyte from other components. nih.gov | Optimization of the mobile phase composition, column type, and gradient elution to achieve good peak shape and resolution. |

| Mass Spectrometric Detection | Detection and quantification of the analyte. nih.gov | Selection of appropriate precursor and product ions for multiple reaction monitoring (MRM) to ensure specificity and sensitivity. nih.gov |

| Internal Standard | A compound added to samples to correct for variability. | Use of a stable isotope-labeled analog of Methyl 4'-Tosylmycophenolate is preferred. |

| Linearity and Range | The concentration range over which the method is accurate and precise. nih.gov | Determined by analyzing calibration standards at multiple concentrations. |

Quality by Design (QbD) and Green Chemistry Principles in Analytical Method Development for Research

The integration of Quality by Design (QbD) and Green Chemistry principles into the development of analytical methods for research on Methyl 4'-Tosylmycophenolate is a modern approach that enhances method performance and sustainability. biotech-asia.org

Quality by Design (QbD) in analytical method development, often referred to as Analytical QbD (AQbD), is a systematic approach that begins with predefined objectives and emphasizes understanding and controlling sources of variability. rjptonline.orgnih.govamericanpharmaceuticalreview.com The goal of AQbD is to build quality into the method from the outset, resulting in a robust and reliable analytical procedure. researchgate.net This approach involves defining an Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs), and establishing a design space and control strategy. biotech-asia.orgrjptonline.org

Green Chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of analytical chemistry, this translates to developing methods that are safer for operators, minimize environmental impact, and are more energy-efficient. wordpress.com Key aspects include reducing solvent and reagent consumption, using less toxic solvents, and minimizing waste. wordpress.comresearchgate.net

The application of both QbD and Green Chemistry principles leads to the development of analytical methods that are not only scientifically sound but also environmentally responsible and efficient.

Table 3: Application of QbD and Green Chemistry in Analytical Method Development for Methyl 4'-Tosylmycophenolate

| Principle | Application in Method Development | Benefit |

|---|---|---|

| Quality by Design (QbD) | ||

| Analytical Target Profile (ATP) | Defining the goals and requirements of the analytical method. biotech-asia.org | Ensures the method is fit for its intended research purpose. |

| Risk Assessment | Identifying and evaluating parameters that could impact method performance. researchgate.net | Proactively addresses potential issues, leading to a more robust method. |

| Design of Experiments (DoE) | Systematically optimizing method parameters. biotech-asia.org | Efficiently establishes a design space for reliable method operation. |

| Green Chemistry | ||

| Waste Prevention | Miniaturizing the analytical method to use smaller sample and solvent volumes. wordpress.com | Reduces the generation of chemical waste. |

| Safer Solvents and Auxiliaries | Replacing toxic organic solvents with greener alternatives like bio-based solvents or ionic liquids. orientjchem.org | Enhances operator safety and reduces environmental pollution. orientjchem.org |

Future Directions and Research Opportunities

Translational Research Prospects for Methyl 4'-Tosylmycophenolate

While direct translational studies on Methyl 4'-Tosylmycophenolate are not yet widely published, the extensive research on its parent compound, mycophenolic acid (MPA), and its other derivatives provides a strong foundation for its potential clinical applications. The primary mechanism of action for MPA and its derivatives is the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. nih.govmdpi.compg.edu.pl This inhibitory action has profound effects on rapidly proliferating cells, particularly lymphocytes, which is the basis for its use as an immunosuppressant in organ transplantation. mdpi.comaai.org

The translational prospects for Methyl 4'-Tosylmycophenolate will likely follow a similar path, initially focusing on its immunosuppressive potential. Preclinical studies would be necessary to evaluate its potency as an IMPDH inhibitor compared to MPA and other existing derivatives like mycophenolate mofetil (MMF). mdpi.com Furthermore, investigations into its pharmacokinetic and pharmacodynamic profiles will be crucial to determine its bioavailability, metabolism, and potential for reduced side effects, which are known limitations of current MPA-based therapies. researchgate.net

Beyond immunosuppression, the anticancer potential of MPA derivatives is a significant area of translational interest. acs.orgmostwiedzy.pl Since IMPDH is often overexpressed in cancer cells, its inhibition can suppress tumor growth and induce apoptosis. acs.org Therefore, a key translational goal for Methyl 4'-Tosylmycophenolate would be to assess its cytotoxic activity against various cancer cell lines, particularly for malignancies like osteosarcoma where MPA has shown promise. acs.orgtandfonline.com

Emerging Research Areas for Mycophenolic Acid Derivatives

The therapeutic landscape for mycophenolic acid derivatives is expanding beyond their established role in transplantation medicine. Researchers are actively exploring novel applications, driven by a deeper understanding of the IMPDH pathway and the versatility of the MPA scaffold for chemical modification.

One of the most prominent emerging areas is oncology . The recognition that IMPDH is a viable target in cancer has spurred the synthesis and evaluation of numerous MPA analogues for their anticancer efficacy. acs.org Studies have focused on developing derivatives with enhanced cytotoxicity against tumor cells while minimizing toxicity to normal cells. acs.org For instance, silicon-containing MPA analogues and hydroxamic acid-MPA derivatives have demonstrated potent anticancer activities. acs.org

Another significant research avenue is the development of antimicrobial agents . MPA itself possesses antibacterial, antifungal, and antiviral properties. researchgate.netrsc.org Research is ongoing to synthesize MPA derivatives with improved potency and broader spectrums of activity against various pathogens, including drug-resistant strains. rsc.org

Furthermore, the creation of hybrid molecules and conjugates represents a novel strategy to enhance the therapeutic profile of MPA. By linking MPA to other bioactive molecules, such as adenosine (B11128) or acridine (B1665455) derivatives, researchers aim to create synergistic effects, improve drug targeting, and potentially overcome resistance mechanisms. mostwiedzy.pl For example, MPA-adenosine conjugates have shown promise in leukemia research. mostwiedzy.pl The development of dual inhibitors, such as those targeting both IMPDH and histone deacetylases (HDACs), is another innovative approach to cancer therapy. mostwiedzy.pl

The exploration of MPA derivatives in protozoal diseases is also an active area of research. Anilide-type derivatives of MPA have demonstrated bioactivity against protozoal IMPDH, suggesting their potential as antiprotozoal agents. nih.govtandfonline.com

The table below summarizes some of the emerging research areas for MPA derivatives:

| Research Area | Therapeutic Goal | Example of Derivative/Approach |

| Oncology | Enhanced anticancer activity, reduced toxicity | Silicon-containing analogues, hydroxamic acid derivatives, dual IMPDH/HDAC inhibitors. acs.orgmostwiedzy.pl |

| Antimicrobials | Broader spectrum activity against bacteria, fungi, and viruses | Novel amide and ester derivatives. nih.govrsc.org |

| Hybrid Molecules | Synergistic effects, improved targeting | MPA-adenosine conjugates, MPA-acridine conjugates. mostwiedzy.pl |

| Antiprotozoal Agents | Treatment of protozoal infections | Anilide-type derivatives. nih.govtandfonline.com |

Challenges and Opportunities in Methyl 4'-Tosylmycophenolate Research

The path forward for Methyl 4'-Tosylmycophenolate is not without its hurdles, but each challenge presents a corresponding opportunity for innovation and discovery.

Challenges:

Limited Specific Data: The most immediate challenge is the scarcity of published research focused specifically on Methyl 4'-Tosylmycophenolate. Its biological activity, mechanism of action, and potential advantages over existing MPA derivatives are largely unknown.

Synthesis and Optimization: While the synthesis from Methyl Mycophenolate and Tosyl chloride is known, optimizing this process for large-scale, cost-effective production could be a challenge. mostwiedzy.pl Further modifications to the molecule to improve its properties would require extensive synthetic chemistry efforts. pg.edu.pl

Side Effects and Toxicity: A significant challenge for all MPA derivatives is managing side effects, which can include gastrointestinal issues and hematological disorders. researchgate.net A crucial area of investigation will be to determine if the tosyl modification in Methyl 4'-Tosylmycophenolate mitigates these adverse effects.

Opportunities:

Novelty and Intellectual Property: As a less-studied derivative, Methyl 4'-Tosylmycophenolate offers significant opportunities for novel discoveries and the generation of new intellectual property.

Improved Pharmacokinetics: The tosyl group may alter the lipophilicity and other physicochemical properties of the molecule, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles compared to MPA or MMF. This could translate to better efficacy and a more favorable dosing regimen.

Targeted Delivery: The unique chemical structure of Methyl 4'-Tosylmycophenolate could be amenable to conjugation with targeting moieties, allowing for more precise delivery to specific tissues or cell types, thereby enhancing efficacy and reducing systemic toxicity.

Repurposing Potential: Given the broad biological activity of the MPA scaffold, there is an opportunity to screen Methyl 4'-Tosylmycophenolate against a wide range of diseases, potentially uncovering unexpected therapeutic applications beyond immunosuppression and oncology.

Potential for Rational Drug Design and Development based on Methyl 4'-Tosylmycophenolate Scaffold

The Methyl 4'-Tosylmycophenolate scaffold provides a fertile ground for rational drug design and development, leveraging the extensive knowledge of the structure-activity relationships (SAR) of the broader MPA class.

Structure-Activity Relationship (SAR) Studies: The existing SAR data for MPA derivatives indicates that modifications at various positions on the phthalide (B148349) ring and the hexenoic acid side chain can significantly impact biological activity. mostwiedzy.placs.org For Methyl 4'-Tosylmycophenolate, the introduction of the tosyl group at the 4'-position is a key modification. Systematic exploration of different substituents at this and other positions will be crucial to understand their influence on IMPDH inhibition, cell permeability, and metabolic stability. For instance, replacing the methoxy (B1213986) group with an ethyl group in the parent MPA structure was found to increase potency. acs.org

Computational Modeling and Molecular Docking: Molecular docking studies have been instrumental in understanding how MPA and its analogues bind to the active site of IMPDH. nih.govnih.gov Similar computational approaches can be applied to Methyl 4'-Tosylmycophenolate to predict its binding affinity and orientation within the IMPDH active site. This can guide the design of new derivatives with improved binding characteristics. Furthermore, computational models can be used to predict the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new designs, helping to prioritize the synthesis of the most promising candidates. tandfonline.com

Scaffold Hopping and Bioisosteric Replacement: The concept of "scaffold hopping" involves replacing a core molecular structure with a chemically different one that maintains a similar three-dimensional arrangement of key functional groups. biosolveit.de This can be a powerful strategy to overcome issues with toxicity or to discover novel chemical series with improved properties. The Methyl 4'-Tosylmycophenolate scaffold itself can be considered a starting point for such explorations. Bioisosteric replacement of the tosyl group or other functionalities could lead to analogues with enhanced therapeutic indices.

Fragment-Based Drug Discovery (FBDD): FBDD is a strategy that involves screening small chemical fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. nih.gov While typically applied to novel targets, the principles of FBDD can be used to explore new interactions within the IMPDH binding site, starting from the Methyl 4'-Tosylmycophenolate core.

By integrating these rational drug design strategies, researchers can systematically optimize the Methyl 4'-Tosylmycophenolate scaffold to develop next-generation therapeutic agents with superior efficacy and safety profiles for a range of diseases.

Q & A

Q. What are the critical steps for synthesizing Methyl 4'-Tosylmycophenolate with high purity, and how can impurities be minimized?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). Impurity profiling, as outlined in pharmacopeial standards, involves identifying byproducts like (4-Chlorophenyl)(4-hydroxyphenyl)methanone or fenofibric acid derivatives using HPLC with UV detection . Post-synthesis purification via column chromatography (silica gel, gradient elution) is essential. Validate purity (>98%) via NMR (¹H/¹³C) and mass spectrometry, ensuring absence of residual tosylating agents.

Q. Which spectroscopic techniques are most effective for characterizing Methyl 4'-Tosylmycophenolate?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms the presence of methyl tosyl groups (δ 2.4–2.6 ppm for methyl protons) and aromatic regions (δ 7.2–7.8 ppm). ¹³C NMR resolves carbonyl and sulfonate carbons.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragments to validate structural integrity.

- FT-IR : Key peaks include C=O (1720–1680 cm⁻¹) and S=O (1360–1180 cm⁻¹). Cross-reference spectral data with literature to confirm synthetic success .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the immunosuppressive activity of Methyl 4'-Tosylmycophenolate while controlling for off-target effects?

- Methodological Answer :

- In Vitro Models : Use human peripheral blood mononuclear cells (PBMCs) with concanavalin A/phorbol ester stimulation. Measure IMPDH (inosine monophosphate dehydrogenase) inhibition via spectrophotometric assays (e.g., NADH depletion at 340 nm).

- Dose Optimization : Employ a logarithmic dilution series (1 nM–100 µM) with triplicate replicates. Include mycophenolic acid as a positive control.

- Off-Target Screening : Pair IMPDH assays with kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity. Statistical analysis (e.g., Student’s t-test, Dunnetts test) identifies significant differences in activity .

Q. What strategies resolve contradictions in reported bioactivity data for Methyl 4'-Tosylmycophenolate across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., J. Med. Chem., Bioorg. Med. Chem. Lett.) and compare variables like assay conditions (pH, cell lines) and compound purity. Use ANOVA to isolate confounding factors.

- Reproducibility Testing : Replicate conflicting experiments under standardized protocols (e.g., ISO 17025). Validate purity via orthogonal methods (e.g., chiral HPLC vs. CE).

- Structural Validation : Re-examine crystallographic data (if available) or perform DFT calculations to confirm stereochemical consistency .

Q. How should researchers optimize analytical methods to quantify Methyl 4'-Tosylmycophenolate in biological matrices (e.g., plasma)?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns). Spike with deuterated internal standards (e.g., Methyl 4'-Tosylmycophenolate-d₃) to correct recovery rates.

- LC-MS/MS : Employ a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions (e.g., m/z 450 → 322 for quantification). Validate linearity (R² >0.99), LOD/LOQ, and matrix effects per ICH Q2(R1) .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in Methyl 4'-Tosylmycophenolate studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate IC₅₀ values.

- Error Handling : Report standard deviation (SD) or confidence intervals (95% CI). For non-normal distributions, apply log transformation or non-parametric tests (e.g., Mann-Whitney U).

- Outlier Detection : Use Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates. Document excluded data points transparently .

Q. How can structure-activity relationship (SAR) studies guide the derivatization of Methyl 4'-Tosylmycophenolate for enhanced potency?

- Methodological Answer :

- Scaffold Modification : Replace the tosyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to modulate IMPDH binding. Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution.

- Computational Modeling : Perform molecular docking (AutoDock Vina) against IMPDH’s active site (PDB: 1NF7). Prioritize derivatives with improved ΔG values (<-8 kcal/mol).

- Validation : Test top candidates in enzymatic assays and compare Ki values to parent compound. Use pairwise statistical tests to confirm significance .

Validation & Reporting Standards

Q. What protocols ensure reproducibility when documenting Methyl 4'-Tosylmycophenolate research for publication?

- Methodological Answer :

- MIAME Compliance : Detail experimental conditions (e.g., cell passage number, solvent lot numbers) in supplementary materials.

- Raw Data Archiving : Deposit spectra, chromatograms, and raw assay data in repositories like Figshare or Zenodo.

- Peer Review : Pre-submission validation via third-party labs (e.g., Eurofins) strengthens credibility. Address reviewer critiques on purity, statistical methods, and assay relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.